molecular formula C22H14BrF3N2O2S B12018412 [3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone CAS No. 618383-57-6

[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone

Cat. No.: B12018412
CAS No.: 618383-57-6
M. Wt: 507.3 g/mol
InChI Key: WEVBHOHPMQUBLC-UHFFFAOYSA-N
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Description

3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a molecular formula of C22H14BrF3N2O2S and a molecular weight of 507332 This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino, bromophenyl, and trifluoromethyl groups. The final step involves the addition of the methoxyphenyl group. The reaction conditions often include the use of solvents such as ethanol and catalysts like glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as monitoring the reaction progress using thin-layer chromatography (TLC), are essential to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-b]pyridine compounds .

Scientific Research Applications

3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

CAS No.

618383-57-6

Molecular Formula

C22H14BrF3N2O2S

Molecular Weight

507.3 g/mol

IUPAC Name

[3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H14BrF3N2O2S/c1-30-14-8-4-12(5-9-14)19(29)20-18(27)17-15(22(24,25)26)10-16(28-21(17)31-20)11-2-6-13(23)7-3-11/h2-10H,27H2,1H3

InChI Key

WEVBHOHPMQUBLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=C(C=C4)Br)N

Origin of Product

United States

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